17a-Methyl-androst-2-ene-17b-ol chemical properties and structure
17a-Methyl-androst-2-ene-17b-ol chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
17α-Methyl-androst-2-ene-17β-ol, also known by its synonyms Desoxymethyltestosterone (DMT) and Madol, is a synthetic, orally active anabolic-androgenic steroid (AAS).[1] Structurally, it is a 17α-methylated derivative of dihydrotestosterone (B1667394) (DHT).[1] This compound is notable for its unique structure, lacking the 3-keto group common to most commercial AAS, which influences its biological activity and metabolism.[1] Never marketed for medical use, it has been identified as a designer steroid used for performance enhancement in sports.[1] This guide provides a comprehensive overview of its chemical properties, structure, biological activity, and the experimental methodologies used for its characterization.
Chemical Properties and Structure
17α-Methyl-androst-2-ene-17β-ol is an androstane (B1237026) steroid with a methyl group at the C17α position and a double bond between C2 and C3.[1] The 17α-methyl group enhances its oral bioavailability.
Table 1: Chemical and Physical Properties of 17α-Methyl-androst-2-ene-17β-ol
| Property | Value | Source |
| IUPAC Name | (5S,8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | PubChem |
| Synonyms | Desoxymethyltestosterone, DMT, Madol, Pheraplex, 17α-Methyl-5α-androst-2-en-17β-ol | [1] |
| CAS Number | 3275-64-7 | [1] |
| Molecular Formula | C20H32O | [1] |
| Molecular Weight | 288.475 g/mol | [1] |
| Structure | ||
| InChI | InChI=1S/C20H32O/c1-18-11-5-4-6-14(18)7-8-15-16(18)9-12-19(2)17(15)10-13-20(19,3)21/h4-5,14-17,21H,6-13H2,1-3H3/t14-,15-,16+,17+,18+,19+,20+/m1/s1 | [1] |
| InChIKey | FRVHJVATKMIOPQ-PAPWGAKMSA-N | [1] |
| SMILES | C[C@]12CC[C@H]3--INVALID-LINK--CC[C@@H]4[C@@]3(CC=CC4)C | PubChem |
Biological Activity and Mechanism of Action
17α-Methyl-androst-2-ene-17β-ol exerts its effects primarily through interaction with the androgen receptor (AR).
Anabolic and Androgenic Effects
Animal studies in orchiectomized rats have been conducted to determine the anabolic and androgenic potency of desoxymethyltestosterone. The Hershberger assay is a common method for this assessment.[2][3][4][5][6]
Table 2: Biological Activity of Desoxymethyltestosterone in Rats
| Parameter | Relative Potency | Notes |
| Anabolic Activity | 160% of testosterone | Based on levator ani muscle weight. |
| Androgenic Activity | 60% of testosterone | Based on seminal vesicle and ventral prostate weights. |
| Q-Ratio (Anabolic:Androgenic) | 6.5:1 |
Mechanism of Action: Androgen Receptor Signaling
As an androgen, 17α-Methyl-androst-2-ene-17β-ol binds to the androgen receptor in target tissues. This binding initiates a cascade of events leading to changes in gene expression that mediate the anabolic and androgenic effects.
Caption: Androgen Receptor Signaling Pathway of 17α-Methyl-androst-2-ene-17β-ol.
Metabolism
The metabolism of 17α-Methyl-androst-2-ene-17β-ol has been investigated to identify its metabolites for doping control purposes. In vitro studies using human hepatocytes and in vivo studies have shown that the primary metabolic pathways involve hydroxylation and reduction reactions. The main urinary metabolite has been identified as 17α-methyl-2β,3α,17β-trihydroxy-5α-androstane.[7]
Caption: Metabolic Pathway of 17α-Methyl-androst-2-ene-17β-ol.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 17α-Methyl-androst-2-ene-17β-ol are not extensively published. The following sections provide generalized methodologies based on common practices for similar steroidal compounds.
Synthesis
A common route for the synthesis of 17α-methylated steroids involves a Grignard reaction.
Protocol: Synthesis of 17α-Methyl-androst-2-ene-17β-ol via Grignard Reaction
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Starting Material: 5α-androst-2-en-17-one.
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Reagent Preparation: Prepare a Grignard reagent, typically methylmagnesium bromide or iodide, in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).
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Reaction:
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Dissolve 5α-androst-2-en-17-one in an anhydrous ether solvent.
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Slowly add the Grignard reagent to the solution of the steroid at a controlled temperature (often 0 °C to room temperature).
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Stir the reaction mixture for a specified time until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
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Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
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Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 17α-Methyl-androst-2-ene-17β-ol.
Analytical Characterization
Protocol: GC-MS Analysis
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Derivatization:
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Evaporate the sample containing the steroid to dryness under a stream of nitrogen.
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Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium iodide and ethanethiol.[8]
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Heat the mixture (e.g., at 60-80°C) for a specified time (e.g., 20-30 minutes) to form the trimethylsilyl (B98337) (TMS) ether derivative.
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-
GC-MS Conditions (General):
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Gas Chromatograph: Equipped with a capillary column suitable for steroid analysis (e.g., a non-polar or medium-polarity column).
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Carrier Gas: Helium.
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Injection Mode: Splitless.
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Temperature Program: An appropriate temperature gradient to separate the analytes.
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Mass Spectrometer: Operated in electron ionization (EI) mode.
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Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) for quantification.
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Protocol: UPLC-MS/MS Analysis
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Sample Preparation:
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For urine samples, an extraction step (e.g., solid-phase extraction) may be required.
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Reconstitute the dried extract in a suitable solvent compatible with the mobile phase.
-
-
UPLC-MS/MS Conditions (General):
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UPLC System: Equipped with a reverse-phase column (e.g., C18).
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Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like formic acid.
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Mass Spectrometer: A tandem quadrupole mass spectrometer operated in electrospray ionization (ESI) positive mode.
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Data Acquisition: Multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
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Biological Assays
Protocol: Androgen Receptor Binding Assay
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Receptor Source: Prepare cytosol from the ventral prostate of castrated rats, which is a rich source of androgen receptors.[9][10][11][12][13]
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Radioligand: Use a high-affinity radiolabeled androgen, such as [³H]-R1881.
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Competitive Binding:
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Incubate a constant concentration of the radioligand and the receptor preparation with increasing concentrations of the unlabeled test compound (17α-Methyl-androst-2-ene-17β-ol).
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Include controls for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of unlabeled androgen).
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-
Separation: Separate the receptor-bound from the free radioligand, for example, by using hydroxyapatite.
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Detection: Quantify the radioactivity in the bound fraction using liquid scintillation counting.
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Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) to assess the binding affinity.
Protocol: Hershberger Bioassay
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Animals: Use castrated peripubertal male rats.[2][3][4][5][6]
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Dosing: Administer the test compound daily for a set period (e.g., 10 days) via subcutaneous injection or oral gavage.
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Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect and weigh specific androgen-sensitive tissues: ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[2]
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Data Analysis: Compare the weights of these tissues in the treated groups to a control group (vehicle-treated castrated rats) and a positive control group (e.g., testosterone-treated castrated rats) to determine the anabolic and androgenic activity of the test compound.
Conclusion
17α-Methyl-androst-2-ene-17β-ol is a potent synthetic anabolic-androgenic steroid with a distinct chemical structure and biological activity profile. Its mechanism of action is primarily mediated through the androgen receptor. Understanding its chemical properties, metabolic fate, and the experimental methodologies for its study is crucial for researchers in the fields of endocrinology, pharmacology, and anti-doping science. The information and generalized protocols provided in this guide serve as a valuable technical resource for professionals in these areas.
References
- 1. Desoxymethyltestosterone - Wikipedia [en.wikipedia.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. epa.gov [epa.gov]
- 6. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of desoxymethyltestosterone main urinary metabolite produced from cultures of human fresh hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. mds-usa.com [mds-usa.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. epa.gov [epa.gov]
